3-Hydroxycyclobutanone

Catalog No.
S1544844
CAS No.
15932-93-1
M.F
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycyclobutanone

CAS Number

15932-93-1

Product Name

3-Hydroxycyclobutanone

IUPAC Name

3-hydroxycyclobutan-1-one

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2

InChI Key

VYZHGWJPDGIYDR-UHFFFAOYSA-N

SMILES

C1C(CC1=O)O

Canonical SMILES

C1C(CC1=O)O

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones

Discoveries through Organocatalyzed, Brønsted Acid Catalyzed and Non-Catalyzed Transformations of 2-Hydroxycyclobutanone

The Aldol‐Tishchenko Reaction of Butanone, Cyclobutanone and a 3

3-Hydroxycyclobutanone | C4H6O2 | ChemSpider

3-Hydroxycyclobutanone is a cyclic ketone characterized by a four-membered carbon ring with a hydroxyl group attached to one of the carbon atoms. Its chemical formula is C₄H₆O₂, and it has a molecular weight of approximately 86.09 g/mol. The compound features a unique ring structure that contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Due to its hydroxyl and carbonyl functional groups. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Cyclization Reactions: Under specific conditions, it can form larger cyclic structures through intramolecular reactions.
  • Acid-Catalyzed Reactions: It can engage in reactions with alcohols to produce ethers or esters, often yielding zwitterionic intermediates that facilitate further transformations .

Several methods have been developed for synthesizing 3-hydroxycyclobutanone, including:

  • Direct Hydroxylation: Utilizing engineered enzymes such as P450 for selective hydroxylation of cyclobutyl derivatives .
  • Cycloaddition Reactions: Employing Lewis acid catalysis to create zwitterionic intermediates that can lead to cyclobutanones .
  • Intramolecular Reactions: Utilizing α-imino carbenes for formal intramolecular migrations resulting in cyclobutanone formation .

These methods highlight the compound's versatility in synthetic organic chemistry.

3-Hydroxycyclobutanone has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may offer novel pathways for drug discovery and development.
  • Material Science: The compound's properties could be explored for use in polymers or other materials.

Several compounds share structural similarities with 3-hydroxycyclobutanone, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
2-HydroxycyclobutanoneCyclobutane derivativeExhibits different reactivity patterns due to position of hydroxyl group .
CyclobutanoneSimple cycloketoneLacks the hydroxyl group, affecting reactivity and applications.
4-Hydroxybutyric acidLinear chain with hydroxylKnown for its biological activity as a neurotransmitter.

3-Hydroxycyclobutanone stands out due to its specific functionalization and potential reactivity, making it a unique candidate for further research compared to these similar compounds.

XLogP3

-0.9

Dates

Last modified: 08-15-2023

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